molecular formula C23H23N3O7 B2936177 Ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899729-71-6

Ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2936177
CAS No.: 899729-71-6
M. Wt: 453.451
InChI Key: IJAGVJWWQUEZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a central dihydropyridazine ring substituted with phenyl, ethoxycarbonyl, and a 2,5-dimethoxyphenyl-linked carboxamide group.

The molecule’s key features include:

  • Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-deficient properties.
  • Ethoxycarbonyl group: Enhances lipophilicity and influences metabolic stability.
  • 2,5-Dimethoxyphenyl carboxamide: Provides electron-donating methoxy groups, which may affect binding interactions and solubility.

Properties

IUPAC Name

ethyl 4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O7/c1-4-32-23(29)22-19(13-21(28)26(25-22)15-8-6-5-7-9-15)33-14-20(27)24-17-12-16(30-2)10-11-18(17)31-3/h5-13H,4,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAGVJWWQUEZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the pyridazine family. Its unique structure, characterized by multiple functional groups, suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound's molecular formula is C23H22N3O7C_{23}H_{22}N_3O_7, with a molecular weight of approximately 471.4 g/mol. The presence of an ethyl ester and various aromatic rings enhances its solubility and interaction potential with biological targets. The compound's structural diversity allows it to participate in various chemical transformations typical of pyridazine derivatives .

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Properties : Preliminary assays indicate that derivatives of pyridazine compounds exhibit significant cytotoxicity against multiple drug-resistant (MDR) cancer cell lines. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyridazine core can enhance potency against cancer cells .
  • Receptor Binding Affinity : The compound has been evaluated for its binding affinity to cannabinoid receptors, particularly CB2. Some derivatives have shown high affinity and selectivity for CB2 receptors, indicating potential therapeutic applications in pain management and inflammation .
  • Neuroprotective Effects : Research has indicated that similar pyridazine derivatives may possess neuroprotective properties. They have been shown to preserve mitochondrial function and improve cognitive outcomes in experimental models of neurodegeneration .

Table 1: Summary of Biological Assays

Study FocusFindingsReference
Anticancer ActivitySignificant cytotoxicity against MDR cancer cells
Cannabinoid Receptor BindingHigh CB2 receptor affinity, potential analgesic effects
Neuroprotective EffectsImproved cognitive function in animal models

The biological activity of this compound is likely mediated through:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in tumor progression or inflammation.
  • Receptor Modulation : By binding to cannabinoid receptors, the compound may modulate signaling pathways related to pain perception and immune response.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying pharmacokinetic properties or enabling further functionalization.

Reaction Conditions Reagents Outcome
Acidic hydrolysis (HCl/H₂SO₄)6N HCl, reflux, 6–8 hoursFormation of 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid
Basic hydrolysis (NaOH/KOH)10% NaOH, ethanol, 80°CSodium/potassium salt of the carboxylic acid, isolable via acid precipitation

This transformation is reversible under esterification conditions (e.g., ethanol/H⁺).

Nucleophilic Substitution at the Amino Group

The secondary amine in the 2,5-dimethoxyphenylamino segment participates in alkylation and acylation reactions:

Reaction Type Reagents Conditions Product
AlkylationAlkyl halides (e.g., CH₃I, C₂H₅Br)K₂CO₃, acetone, reflux, 12 hoursN-alkylated derivatives with enhanced lipophilicity
AcylationBenzoyl chloridePyridine, RT, 4 hoursN-benzoyl derivative (confirmed via ¹H-NMR δ 7.96–8.0 ppm for CONH)

Reaction efficiency depends on steric hindrance and electron-withdrawing effects of substituents .

Oxidation of the Dihydropyridazine Ring

The 1,6-dihydropyridazine ring oxidizes to a pyridazine system under mild conditions, altering electronic properties:

Oxidizing Agent Conditions Outcome
KMnO₄H₂O, RT, 2 hoursAromatic pyridazine-3-carboxylate derivative (confirmed by loss of NH signal in ¹H-NMR)
DDQDCM, reflux, 6 hoursFully conjugated pyridazine with extended π-system

Oxidation is pH-sensitive and proceeds faster in polar aprotic solvents.

Cyclization Reactions

The compound undergoes intramolecular cyclization to form fused heterocycles under thermal or catalytic conditions:

Catalyst Conditions Product
Pd/C, NH₄HCO₂1,4-dioxane/H₂O, 80°C, 4 hoursPyridazino[4,5-b]indole derivatives
CuI, L-prolineDMF, 100°C, 24 hoursThieno[2,3-b]pyridazine (via C–S bond formation)

Cyclization pathways depend on the spatial arrangement of reactive groups .

Functionalization of the Methoxy Groups

Demethylation and functional group interconversion occur under harsh conditions:

Reagent Conditions Outcome
BBr₃DCM, −78°C, 1 hourConversion of methoxy to hydroxyl groups (confirmed by FTIR at 3443 cm⁻¹)
HIAcetic acid, refluxIodinated aryl derivatives (isolated via flash chromatography)

Demethylation enhances hydrogen-bonding capacity, influencing biological activity .

Table of Key Reaction Outcomes

Reaction Yield Range Purity (HPLC) Analytical Confirmation
Ester hydrolysis (basic)75–85%>95%¹H-NMR (δ 12.1 ppm for COOH)
N-Benzoylation68%92%ESI-MS m/z 586.2 [M+H]⁺
Oxidation with KMnO₄82%89%UV-Vis λmax 280 nm

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide ion at the carbonyl carbon, forming a tetrahedral intermediate.

  • N-Alkylation : Follows an SN2 mechanism, favored by polar aprotic solvents like acetone .

  • Cyclization : Requires precise orbital alignment, as demonstrated by DFT studies on analogous dihydropyridazines .

Reaction pathways are corroborated by isotopic labeling and computational modeling .

Comparison with Similar Compounds

Structural analogs of this compound vary primarily in substituents on the aryl rings and amino-linked groups. Below is a detailed comparison based on available

Structural and Substituent Variations

Table 1: Substituent and Molecular Property Comparison
Compound Name Substituent on Amino Group Phenyl Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,5-Dimethoxyphenyl Phenyl C22H22N3O7 440.43 Electron-donating methoxy groups
Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate 4-Ethoxyphenyl p-Tolyl (4-methyl) C23H24N4O5 ~452.47 Ethoxy group increases lipophilicity
Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 3-Fluoro-4-methylphenyl Phenyl C22H19FN3O6 ~440.40 Fluorine enhances metabolic stability
Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 3,5-Dimethylphenyl 4-Fluorophenyl C23H22FN3O5 439.40 Methyl and fluorine balance lipophilicity
Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Phenyl C23H21N3O7 451.40 Bicyclic dioxin enhances rigidity

Key Observations

In contrast, 3-fluoro-4-methylphenyl () introduces electron-withdrawing fluorine, which may improve binding specificity .

Lipophilicity and Solubility :

  • The ethoxycarbonyl group in all analogs increases lipophilicity, but substituents like 4-fluorophenyl () and dihydrobenzodioxin () modulate solubility. For instance, fluorine reduces polar surface area, while dioxin adds rigidity but may hinder solubility .

Synthetic Accessibility: Common synthetic routes involve coupling ethyl acetoacetate derivatives with substituted anilines (e.g., ’s use of sodium hydroxide and ethyl acetoacetate) . Substituents like methoxy or fluorine may require specialized reagents (e.g., AgNO3 for nitrooxy groups in ).

Potential Bioactivity: While direct bioactivity data for these compounds is unavailable in the evidence, pyridazine derivatives are frequently associated with kinase inhibition (e.g., p38 MAPK) and anti-inflammatory activity. The 2,5-dimethoxyphenyl group’s electron-rich nature may favor interactions with ATP-binding pockets .

Challenges and Opportunities

  • Data Gaps : Physical properties (e.g., melting points, solubility) are largely unreported in the evidence, limiting direct comparisons.
  • Bioactivity Prediction : Computational studies (e.g., molecular docking) could elucidate differences in target binding, leveraging tools like SHELX for crystallographic analysis .

Q & A

Basic: What are the key considerations for designing a synthesis route for this compound?

Methodological Answer:
A robust synthesis strategy should prioritize protecting group chemistry for the labile 2,5-dimethoxyphenylamino and dihydropyridazine moieties. For example:

  • Use coupling reagents like EDCI/HOBt for amide bond formation between the ethoxy-oxoacetic acid and 2,5-dimethoxyaniline .
  • Optimize cyclization conditions (e.g., solvent polarity, temperature) to stabilize the dihydropyridazine core, as seen in analogous ethyl carboxylate syntheses .
  • Monitor reaction progress via TLC or LC-MS to detect intermediates and avoid over-functionalization.

Basic: How should researchers approach structural characterization of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Analysis: Assign peaks systematically:
    • 1H NMR: Identify the dihydropyridazine proton environment (δ 5.5–6.5 ppm for NH and aromatic protons) .
    • 13C NMR: Verify carbonyl signals (C=O at ~165–175 ppm) and methoxy groups (δ 55–60 ppm) .
  • HRMS: Confirm molecular ion ([M+H]+) and isotopic pattern to rule out impurities .
  • XRD (if crystalline): Resolve steric effects of the phenyl and dimethoxyphenyl substituents .

Advanced: What computational methods are suitable for predicting the reactivity or electronic properties of this compound?

Methodological Answer:

  • DFT Studies: Use Gaussian or ORCA software to calculate:
    • Frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
    • Electron density maps for the dihydropyridazine ring to assess conjugation stability.
  • Molecular Dynamics Simulations: Model solvation effects in polar solvents (e.g., DMSO) to guide solubility experiments .
  • Docking Studies (if bioactive): Screen against target proteins (e.g., kinases) using AutoDock Vina, assuming structural analogs show inhibitory activity .

Advanced: How can discrepancies in spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural validation?

Methodological Answer:

  • Hypothesis Testing:
    • Compare experimental NMR with DFT-predicted chemical shifts .
    • Check for tautomerism (e.g., keto-enol equilibria in the dihydropyridazine ring) .
  • Controlled Degradation: Expose the compound to heat/light and analyze degradation products via LC-MS to identify labile groups .
  • Isotopic Labeling: Synthesize a 13C-labeled analog to trace ambiguous carbonyl signals .

Advanced: What strategies optimize the yield in multi-step syntheses involving sensitive functional groups?

Methodological Answer:

  • Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups for amines and trimethylsilyl (TMS) ethers for hydroxyls to prevent side reactions .
  • Solvent Selection: High-polarity solvents like HFIP stabilize intermediates in multicomponent reactions .
  • Catalytic Systems: Employ Pd/Cu catalysts for Ullmann-type couplings to reduce side products in aryl ether formation .

Basic: What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis Risk: Store at -20°C in anhydrous DMSO or under nitrogen to protect the ester and amide bonds .
  • Light Sensitivity: Use amber vials to prevent photodegradation of the dimethoxyphenyl group .
  • Purity Monitoring: Conduct periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect decomposition .

Advanced: How can researchers analyze contradictory bioactivity data across different assay conditions?

Methodological Answer:

  • Assay Standardization:
    • Control solvent effects (e.g., DMSO concentration ≤0.1%) to avoid false negatives .
    • Validate cell permeability using LC-MS to quantify intracellular compound levels.
  • Mechanistic Profiling: Use kinome-wide screening to identify off-target interactions that may explain variability .
  • Statistical Rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to distinguish assay noise from true biological effects .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

  • Flash Chromatography: Use silica gel with a gradient of ethyl acetate/petroleum ether (7:3 ratio for optimal separation) .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles of analogous dihydropyridazines .
  • Prep-HPLC: Employ a C18 column with 0.1% formic acid modifier to resolve polar impurities .

Advanced: How can researchers validate the proposed metabolic pathways of this compound in vitro?

Methodological Answer:

  • Microsomal Incubations: Use human liver microsomes (HLMs) with NADPH cofactor, followed by LC-HRMS to identify phase I metabolites (e.g., O-demethylation) .
  • CYP Enzyme Mapping: Co-incubate with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes .
  • Stable Isotope Trapping: Add glutathione-13C2 to detect reactive electrophilic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.